![molecular formula C23H25N7O4 B100502 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate CAS No. 15958-43-7](/img/structure/B100502.png)
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate varies depending on its application. In the case of antibacterial, antifungal, and antiviral properties, the compound inhibits the growth of microorganisms by interfering with their metabolic processes. In the case of cancer treatment, the compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate has been found to have minimal toxicity and side effects on the human body. However, its long-term effects on human health are yet to be fully studied. The compound has been found to have a low bioavailability, which limits its effectiveness in some applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate in lab experiments is its versatility. The compound can be used in various applications, including antibacterial, antifungal, antiviral, and cancer treatment. However, its low bioavailability and complex synthesis process can limit its use in some applications.
Future Directions
There are several future directions for the research and development of 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate. One direction is to improve the synthesis process to make it more efficient and cost-effective. Another direction is to study the long-term effects of the compound on human health. Additionally, the compound can be further explored for its potential use in the development of biosensors and organic electronics. Finally, the compound can be studied for its potential use in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate is a versatile compound that has potential applications in various fields. The compound has been extensively researched for its antibacterial, antifungal, antiviral, and cancer treatment properties. The compound has minimal toxicity and side effects on the human body, but its long-term effects are yet to be fully studied. The compound's low bioavailability and complex synthesis process can limit its use in some applications. There are several future directions for the research and development of this compound, including improving the synthesis process, studying the long-term effects on human health, and exploring its potential use in other fields.
Synthesis Methods
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate can be synthesized through a multistep process involving the reaction of different chemical reagents. The synthesis process involves the formation of intermediate compounds, which are then further reacted to produce the final compound. The synthesis process requires expertise and careful handling of chemical reagents.
Scientific Research Applications
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate has been extensively researched for its potential applications in various fields. The compound has been studied for its antibacterial, antifungal, and antiviral properties. It has also been explored for its potential use in cancer treatment, as it has been found to inhibit the proliferation of cancer cells. Additionally, the compound has been studied for its use in the development of biosensors and in the field of organic electronics.
properties
CAS RN |
15958-43-7 |
|---|---|
Product Name |
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate |
Molecular Formula |
C23H25N7O4 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-[N-(2-cyanoethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl N-butylcarbamate |
InChI |
InChI=1S/C23H25N7O4/c1-2-3-12-26-23(31)34-15-14-29(13-4-11-24)20-7-5-19(6-8-20)27-28-22-10-9-21(30(32)33)16-18(22)17-25/h5-10,16H,2-4,12-15H2,1H3,(H,26,31) |
InChI Key |
IYJLCWHPPXDSPO-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Canonical SMILES |
CCCCNC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Other CAS RN |
15958-43-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)
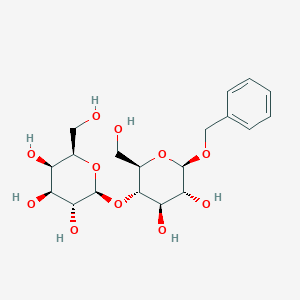


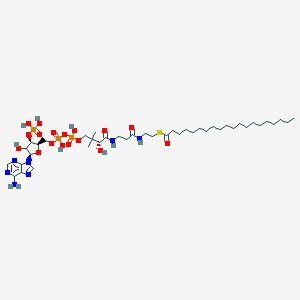
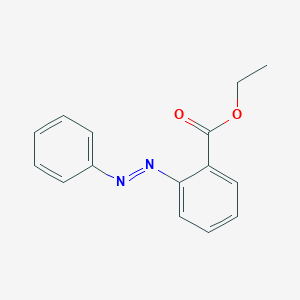
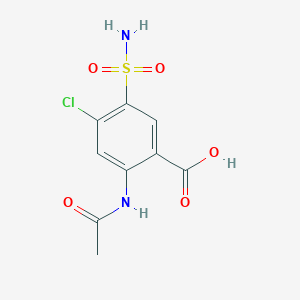

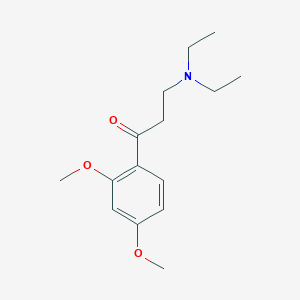

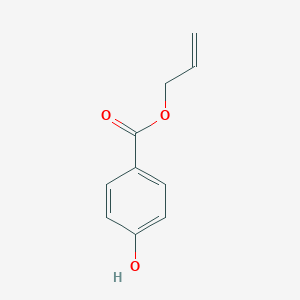
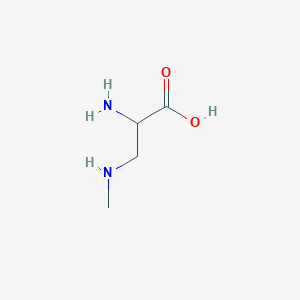
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B100446.png)